molecular formula C6H3BrCl2O B1409763 3-Bromo-4,5-dichlorophenol CAS No. 1805523-00-5

3-Bromo-4,5-dichlorophenol

Cat. No.: B1409763
CAS No.: 1805523-00-5
M. Wt: 241.89 g/mol
InChI Key: BRSISBFBCAPIIK-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichlorophenol: is a halogenated phenol compound with the molecular formula C6H3BrCl2O . It is characterized by the presence of bromine and chlorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 3,4-dichlorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dichlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichlorophenol involves its interaction with cellular components, particularly lipids and proteins. It can disrupt cell membranes and interfere with enzymatic activities, leading to various biological effects. The compound’s halogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4,5-dichlorophenol is unique due to the specific positioning of its bromine and chlorine atoms, which confer distinct chemical and biological properties. This unique structure allows for targeted applications in various research and industrial fields .

Properties

IUPAC Name

3-bromo-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSISBFBCAPIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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